BPDE

Übersicht

Beschreibung

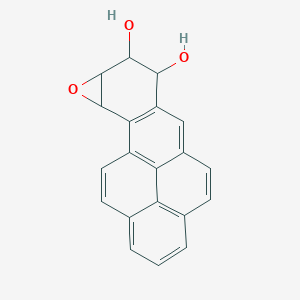

Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide, also known as bpde or benzo(a)pyrene diol epoxide, belongs to the class of organic compounds known as pyrenes. Pyrenes are compounds containing a pyrene moiety, which consists four fused benzene rings, resulting in a flat aromatic system. Benzo[a]pyrene-7, 8-dihydrodiol-9, 10-oxide can be converted into benzo[a]pyrene.

Benzo[a]pyrene diol epoxide I is an epoxide. It has a role as an intercalator. It derives from a hydride of a benzo[a]pyrene.

7,8,8a,9a-Tetrahydrobenzo(10,11)chryseno (3,4-b)oxirene-7,8-diol. A benzopyrene derivative with carcinogenic and mutagenic activity.

Wissenschaftliche Forschungsanwendungen

DNA-Schädigung und Karzinogenese

BPDE ist eine potente genotoxische Verbindung, die kovalente Addukte mit DNA bildet. Diese Addukte können zu Mutationen führen und zur Karzinogenese beitragen. Das Verständnis der Mechanismen, durch die this compound mit DNA interagiert, wirft Licht auf die Entstehung von Krebs und potenzielle therapeutische Interventionen .

RNA-Addukte und Epitranscriptomik

Während die Auswirkungen von this compound auf die genomische DNA gut untersucht sind, sind seine Auswirkungen auf Ribonukleinsäure (RNA) weniger klar. Jüngste Forschungsergebnisse haben gezeigt, dass this compound Addukte mit RNA bilden kann, die posttranskriptionelle Modifikationen beeinflussen. Flüssigchromatographie gekoppelt mit Tandem-Massenspektrometrie (LC-MS/MS) wurde verwendet, um this compound-Derivate von modifizierten Nukleosiden in eukaryotischen Transfer-RNAs (tRNAs) zu identifizieren . Die Untersuchung dieser RNA-Addukte kann Einblicke in die Struktur und Funktion von RNA liefern.

Protein-Addukte und zelluläre Signaltransduktion

This compound bildet auch Protein-Addukte, insbesondere in Histidin-Prolin-Regionen und Lysinresten. Diese Modifikationen können die Proteinfunktion und zelluläre Signalwege beeinflussen. Forscher untersuchen diese Wechselwirkungen, um zu verstehen, wie this compound zelluläre Prozesse beeinflusst und potenziell therapeutische Ziele zu identifizieren .

Stoffwechsel- und Entgiftungspfade

Cytochrom-P450-Enzyme, einschließlich CYP1A1, metabolisieren B[a]P zur Bildung von this compound. Die Untersuchung der enzymatischen Pfade, die an der Bildung und Entgiftung von this compound beteiligt sind, liefert wichtige Einblicke in die Anfälligkeit für B[a]P-induzierte Toxizität. Zusätzlich ist das Verständnis, wie Aspirin (ASP) die this compound-Toxizität möglicherweise mildern kann, ein aktives Forschungsgebiet .

Umweltüberwachung und Risikobewertung

This compound ist ein Marker für die Umweltexposition gegenüber B[a]P. Forscher verwenden this compound-DNA-Addukt-Spiegel in Geweben (wie Leber, Lunge, Niere und Gehirn) als Indikatoren für die Exposition. Die Überwachung dieser Addukte hilft, das Risiko von B[a]P-bedingten Gesundheitsproblemen in exponierten Populationen zu beurteilen .

Arzneimittelentwicklung und Chemopräventionsstrategien

Angesichts der Rolle von this compound bei der Karzinogenese untersuchen Forscher Chemopräventionsmittel, die seine Auswirkungen entgegenwirken können. Aspirin beispielsweise hat sich bei der Minderung der this compound-induzierten Toxizität als vielversprechend erwiesen. Die Untersuchung neuer Verbindungen oder die Umnutzung bestehender Medikamente zur Chemoprävention ist ein wichtiger Forschungsweg .

Zusammenfassend lässt sich sagen, dass die vielschichtigen Auswirkungen von this compound auf DNA, RNA, Proteine und zelluläre Prozesse seine Bedeutung für die Umweltgesundheit und die Krebsbiologie unterstreichen. Forscher arbeiten weiter daran, seine Komplexität aufzudecken, um die Risikobewertung zu verbessern, präventive Strategien zu entwickeln und unser Verständnis der chemischen Karzinogenese zu erweitern. 🌟 .

Wirkmechanismus

- Aryl Hydrocarbon Receptor (AhR) Activation: BPDE also activates the AhR, a transcription factor. AhR activation can alter gene expression, including genes involved in detoxification and cell cycle regulation .

Biochemical Pathways

This compound affects several biochemical pathways:

Action Environment

Environmental factors influence this compound’s action:

Biochemische Analyse

Biochemical Properties

Benzo(a)pyrene diol epoxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, under the catalysis of cytochrome P450 1A1 (CYP1A1), Benzo(a)pyrene is metabolized into the ultimate carcinogen benzo[a]pyrene-7,8-diol-9,10-epoxide (BPDE), resulting in DNA damage by forming this compound-DNA adduct .

Cellular Effects

Benzo(a)pyrene diol epoxide has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound-DNA adduct formation and alterations of mRNA, protein, and DNA methylation of CYP1A1, GSTP1, and GSTM1 are induced by benzo [a]pyrene .

Molecular Mechanism

The molecular mechanism of action of Benzo(a)pyrene diol epoxide is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it forms bulky covalent DNA adducts with guanines .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Benzo(a)pyrene diol epoxide change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of Benzo(a)pyrene diol epoxide vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Benzo(a)pyrene diol epoxide is involved in several metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Benzo(a)pyrene diol epoxide is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Benzo(a)pyrene diol epoxide and any effects on its activity or function are important aspects of its biochemistry . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Biologische Aktivität

Benzo(a)pyrene diol epoxide (BPDE) is a potent carcinogenic metabolite of benzo(a)pyrene (B[a]P), a polycyclic aromatic hydrocarbon (PAH) prevalent in tobacco smoke and environmental pollutants. This compound is primarily responsible for the DNA damage associated with B[a]P exposure, leading to mutagenesis and cancer. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular systems, and implications for human health.

Chemical Structure and Metabolism

This compound exists in two stereoisomeric forms: anti-BPDE and syn-BPDE . These forms are generated through the metabolic activation of B[a]P by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. The metabolic pathway involves the conversion of B[a]P to its dihydrodiol form, followed by epoxidation to yield this compound. The structure of this compound allows it to form covalent adducts with DNA, leading to genetic mutations.

DNA Adduct Formation

The primary mechanism of this compound's carcinogenicity is its ability to form DNA adducts. These adducts disrupt normal DNA replication and transcription processes, leading to mutations. Studies have identified specific sites on the DNA where this compound binds, notably at guanine residues, resulting in G-to-T transversions that are characteristic mutations found in various cancers .

Induction of Chromosomal Aberrations

Research has demonstrated that this compound induces chromosomal aberrations in human lymphocytes. A study involving 172 individuals showed that this compound exposure resulted in single chromatid breaks without a significant correlation to age or tobacco use . This suggests that this compound's genotoxic effects are independent of these demographic factors.

Inflammatory Response

This compound exposure has been shown to elicit an inflammatory response in various cell types. For instance, treatment with this compound induced the expression of pro-inflammatory cytokines and genes involved in inflammation in normal lung fibroblasts. This response was dose-dependent, with higher concentrations leading to significant alterations in gene expression related to stress and immune responses .

Effects on Gene Expression

This compound affects multiple signaling pathways associated with cell cycle regulation and apoptosis. It has been observed to down-regulate retinoic acid receptor β and up-regulate cyclooxygenase-2 (COX-2) expression in epithelial cells, which may contribute to tumorigenesis . Additionally, studies using whole-genome microarrays revealed that this compound alters gene expressions involved in stress responses and DNA repair mechanisms .

Lung Cancer Risk

A pilot case-control study investigated the relationship between this compound-induced chromosomal aberrations and lung cancer risk. The study included 33 lung cancer patients and 96 controls matched for age. The findings suggested that sensitivity to this compound-induced chromosomal damage may be a contributing factor to lung cancer susceptibility .

Neurotoxicity Studies

While this compound is primarily recognized for its carcinogenic properties, recent studies have explored its potential neurotoxic effects. Research indicated that B[a]P exposure leads to microglial activation and subsequent neuronal death through inflammatory mechanisms rather than direct neurotoxicity . This highlights the broader implications of this compound beyond traditional carcinogenicity.

Research Findings Summary Table

Eigenschaften

IUPAC Name |

4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQEPMTIXHXSFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9036779 | |

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55097-80-8, 58917-67-2 | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol 9,10-epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55097-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,8-Dihydro-7,8-dihydroxybenzo(a)pyrene 9,10-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055097808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(a)pyrene diolepoxide 1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9036779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzo[a]pyrene-7,8-dihydrodiol-9,10-oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062470 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.